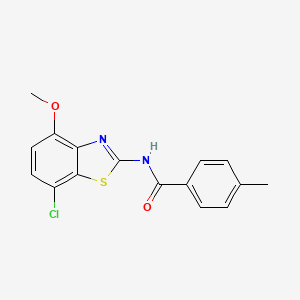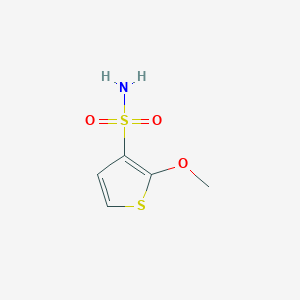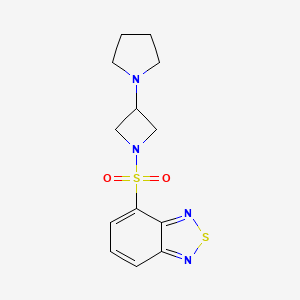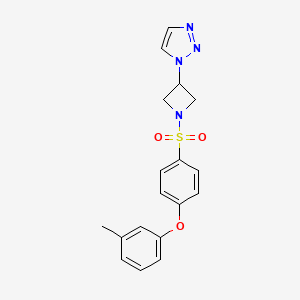![molecular formula C9H10N4O B2416567 5-アリル-1-メチル-1H-ピラゾロ[3,4-d]ピリミジン-4(5H)-オン CAS No. 1875045-87-6](/img/structure/B2416567.png)
5-アリル-1-メチル-1H-ピラゾロ[3,4-d]ピリミジン-4(5H)-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Allyl-1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4(5h)-one is a heterocyclic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the field of cancer research .
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its role in modulating biological pathways and enzyme activities.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
作用機序
Target of Action
The primary target of 5-Allyl-1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4(5h)-one is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, specifically the transition from the G1 phase to the S phase .
Mode of Action
This compound acts as an inhibitor of CDK2 . It binds to the active site of CDK2, forming essential hydrogen bonds with Leu83 . This binding inhibits the kinase activity of CDK2, thereby preventing the phosphorylation of key components necessary for cell proliferation .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression. Specifically, it leads to a significant alteration in cell cycle progression, causing cell growth arrest at the G0-G1 stage . This means that the cells are unable to progress to the S phase, where DNA replication occurs, thus inhibiting cell proliferation .
Pharmacokinetics
In silico ADMET studies and drug-likeness studies using a Boiled Egg chart have shown suitable pharmacokinetic properties for this compound . These properties help predict the structure requirement for the observed antitumor activity . .
Result of Action
The result of the compound’s action is a significant inhibition of cell growth. Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib (IC50: 144, 176 and 19 nM, respectively) . This indicates that the compound has potent antiproliferative effects, particularly against certain cancer cell lines .
生化学分析
Biochemical Properties
The biochemical properties of 5-Allyl-1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4(5h)-one are largely related to its potential inhibitory effects on CDK2 . CDK2 is a cyclin-dependent kinase, a type of enzyme that plays a key role in regulating the cell cycle . By inhibiting CDK2, this compound could potentially interfere with cell proliferation, making it a potential candidate for cancer treatment .
Cellular Effects
In cellular studies, 5-Allyl-1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4(5h)-one has shown significant inhibitory effects on the growth of several cell lines . It has been found to exert cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values in the nanomolar range . This suggests that the compound could have a potent effect on cell function, potentially influencing cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 5-Allyl-1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4(5h)-one is thought to involve binding to the active site of CDK2 . Molecular docking simulations have confirmed a good fit into the CDK2 active site, with essential hydrogen bonding interactions . This binding could potentially inhibit the activity of CDK2, leading to alterations in cell cycle progression and the induction of apoptosis .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Allyl-1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4(5h)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-amino-3-methyl-1-phenyl-1H-pyrazole with an appropriate aldehyde or ketone, followed by cyclization to form the pyrazolo[3,4-d]pyrimidine core . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
化学反応の分析
Types of Reactions
5-Allyl-1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4(5h)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .
類似化合物との比較
Similar Compounds
Pyrazolo[3,4-e][1,2,4]triazolo[1,5-c]pyrimidine: Another heterocyclic compound with similar biological activities.
Thioglycoside derivatives: Compounds with a similar core structure but different functional groups.
Uniqueness
5-Allyl-1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4(5h)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to selectively inhibit CDK2 and induce apoptosis in cancer cells makes it a promising candidate for therapeutic development .
特性
IUPAC Name |
1-methyl-5-prop-2-enylpyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O/c1-3-4-13-6-10-8-7(9(13)14)5-11-12(8)2/h3,5-6H,1,4H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVUXCLBEHHXMOP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=O)N(C=N2)CC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1,3-benzodioxol-5-yl)-2-[4-(1,3-benzodioxol-5-yl)-1-(4-methylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2416485.png)
![4-tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B2416490.png)




![[1,2,4]Triazolo[4,3-b]pyridazine-7-carboxylic acid](/img/structure/B2416499.png)
![N-(3-chloro-4-methylphenyl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2416500.png)
![6-imino-7-(2-morpholin-4-ylethyl)-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B2416501.png)
![Butyl[(2-ethoxyphenyl)methyl]amine hydrochloride](/img/structure/B2416502.png)
![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-1H-benzo[d]imidazol-2-amine](/img/structure/B2416503.png)
![(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2416505.png)

